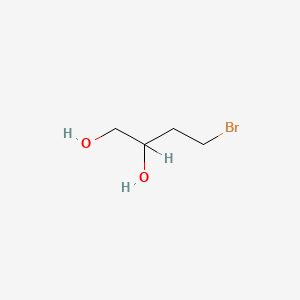

4-Bromobutane-1,2-diol

Description

4-Bromobutane-1,2-diol is a brominated vicinal diol with the molecular formula C₄H₉BrO₂. It belongs to the class of halogenated diols, characterized by hydroxyl groups (-OH) on adjacent carbon atoms and a bromine substituent. Vicinal diols like this compound often exhibit unique stereochemical and hydrogen-bonding properties, influencing their reactivity and applications .

Properties

IUPAC Name |

4-bromobutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO2/c5-2-1-4(7)3-6/h4,6-7H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJWOSANAYUMMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33835-83-5 | |

| Record name | 1, 4-bromo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromobutane-1,2-diol can be synthesized through the bromination of butane-1,2-diol. The reaction typically involves the use of a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) under controlled conditions. The reaction proceeds as follows:

HOCH2CH2CH2CH2OH+HBr→BrCH2CH2CH2CH2OH+H2O

Industrial Production Methods: In an industrial setting, the production of 4-Bromobutane-1,2-diol may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Types of Reactions:

Oxidation: 4-Bromobutane-1,2-diol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The compound can be reduced to form butane-1,2-diol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as hydroxide (OH⁻) or cyanide (CN⁻).

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed:

Oxidation: Butane-1,2-dial or butane-1,2-dioic acid.

Reduction: Butane-1,2-diol.

Substitution: 1,2-Butanediol derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

4-Bromobutane-1,2-diol serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its bromine atom enhances reactivity, facilitating nucleophilic substitution reactions. This property is particularly useful in constructing complex molecular architectures.

Reactivity and Mechanisms

The compound can undergo various reactions:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles such as hydroxide or cyanide ions.

- Oxidation : It can be oxidized to yield butane-1,2-dial or butane-1,2-dioic acid using agents like potassium permanganate.

- Reduction : Reduction with lithium aluminum hydride can convert it back to butane-1,2-diol.

Biological Research

Enzyme-Catalyzed Reactions

In biochemical studies, 4-Bromobutane-1,2-diol is utilized to investigate enzyme-substrate interactions. Its brominated structure allows researchers to explore how halogenated substrates affect enzymatic activity. Studies have indicated that brominated compounds can significantly alter the kinetics of enzymatic reactions compared to their non-brominated counterparts .

Synthesis of Bioactive Compounds

This compound is also used as a precursor for synthesizing bioactive molecules. Derivatives formed from 4-bromobutane-1,2-diol exhibit notable biological activities, including antimicrobial and anti-inflammatory properties. For instance, oxidation products of this compound may possess distinct biological effects that warrant further investigation.

Industrial Applications

Polymer Production

4-Bromobutane-1,2-diol finds applications in the production of polymers and other materials with specific properties. Its unique functional groups allow for the design of polymers with tailored characteristics suitable for various industrial applications.

Antimicrobial Efficacy

A study investigating the antimicrobial properties of brominated diols found that 4-Bromobutane-1,2-diol exhibited significant inhibition against certain bacterial strains at specific concentrations. This suggests potential applications in developing pharmaceuticals targeting bacterial infections .

Enzyme Interaction

Research on enzyme kinetics demonstrated that 4-Bromobutane-1,2-diol could act as an inhibitor for specific enzymes involved in metabolic pathways. This highlights its potential role in drug design and therapeutic applications .

Mechanism of Action

The mechanism of action of 4-Bromobutane-1,2-diol involves its reactivity with various nucleophiles and electrophiles. The bromine atom in the compound is highly reactive and can participate in substitution reactions, while the hydroxyl groups can undergo oxidation or reduction. The molecular targets and pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

4-Amino-4-phenylbutane-1,2-diol

- Structure: Features an amino (-NH₂) and phenyl group on C4, distinguishing it from 4-bromobutane-1,2-diol.

- Its CAS number (143602-18-0) and synthesis pathways (e.g., reductive amination) are noted in .

- Applications : Likely used in chiral synthesis or as a precursor for bioactive molecules due to its stereogenic centers .

4-Pyrazin-2-yl-but-3-ene-1,2-diol

- Structure : Contains a pyrazine ring and a double bond (C3–C4), contrasting with the saturated backbone of 4-bromobutane-1,2-diol.

- Properties: The conjugated double bond and heteroaromatic pyrazine moiety may confer UV absorption and redox activity.

Ethane-1,2-diol (Ethylene Glycol)

- Structure : Simplest vicinal diol (C₂H₆O₂) without halogen or aromatic substituents.

- Properties : Lower molecular weight and higher boiling point (197°C) compared to brominated derivatives. Widely used as antifreeze and polymer precursor (e.g., polyethylene glycol in ). The absence of bromine reduces its environmental persistence but limits electrophilic reactivity .

Functional Analogues: Halogenated or Aromatic Diols

4-Methylbenzene-1,2-diol

- Structure : Aromatic diol with a methyl substituent, differing in ring structure versus aliphatic 4-bromobutane-1,2-diol.

- Properties: Exhibits antioxidant activity, as seen in fermented Salvia miltiorrhiza extracts ().

1,2-Dibromobutane

- Structure : Dibrominated alkane (C₄H₈Br₂) lacking hydroxyl groups.

- Properties : Higher hydrophobicity and reactivity in elimination/substitution reactions (e.g., forming alkenes or Grignard reagents). Used as a flame retardant or alkylating agent (), whereas 4-bromobutane-1,2-diol may serve as a bifunctional synthon in cross-coupling reactions .

Comparative Data Table

Key Research Findings

- Antimicrobial Activity: Brominated diols like 4-bromobutane-1,2-diol are less studied for bioactivity compared to phenolic analogues.

- Hydrogen-Bonding Effects : Vicinal diols exhibit intramolecular hydrogen bonding, as seen in ethane-1,2-diol and trans-cyclohexane-1,2-diol (). Bromine’s electronegativity in 4-bromobutane-1,2-diol may perturb these interactions, altering conformational stability .

- Synthetic Utility: The bromine atom in 4-bromobutane-1,2-diol enables nucleophilic substitutions, contrasting with non-halogenated diols used in polymerization (e.g., polyethylene glycol in ) .

Biological Activity

4-Bromobutane-1,2-diol (C4H9BrO2) is a brominated diol that has garnered attention in various fields, including organic chemistry, pharmacology, and biochemistry. This compound's unique structure allows it to participate in a range of biological activities and chemical reactions, making it a valuable subject of study.

The biological activity of 4-Bromobutane-1,2-diol is primarily attributed to its reactivity with nucleophiles and electrophiles. The bromine atom is highly reactive, facilitating substitution reactions, while the hydroxyl groups can undergo oxidation or reduction. This reactivity allows the compound to interact with various biological targets, influencing enzyme-catalyzed reactions and metabolic pathways .

Enzyme-Catalyzed Reactions

4-Bromobutane-1,2-diol is utilized in the study of enzyme-substrate interactions. Its brominated nature allows researchers to explore how halogenated substrates affect enzymatic activity. For instance, studies have shown that brominated compounds can alter the kinetics of enzymatic reactions compared to their non-brominated counterparts .

Synthesis of Bioactive Compounds

The compound serves as an intermediate in the synthesis of various bioactive molecules. It can be converted into derivatives that exhibit significant biological activities, including antimicrobial and anti-inflammatory properties. For example, the oxidation of 4-Bromobutane-1,2-diol can lead to the formation of butane-1,2-dial or butane-1,2-dioic acid, which may have distinct biological effects .

Study on Enzyme Interaction

A study published in 2022 investigated the effects of 4-Bromobutane-1,2-diol on specific enzymes involved in metabolic pathways. The results indicated that this compound could act as a competitive inhibitor for certain enzymes, thereby influencing metabolic rates and product yields. The study emphasized the importance of halogenated substrates in modulating enzymatic activity and highlighted potential applications in drug design .

Antimicrobial Activity

Research has also explored the antimicrobial properties of 4-Bromobutane-1,2-diol derivatives. A series of experiments demonstrated that certain derivatives exhibited significant inhibitory effects against various bacterial strains. This suggests that modifications to the structure of 4-Bromobutane-1,2-diol can enhance its biological activity and lead to the development of new antimicrobial agents.

Comparative Analysis with Related Compounds

To understand the unique properties of 4-Bromobutane-1,2-diol better, it is essential to compare it with similar compounds:

| Compound | Structure | Key Biological Activity |

|---|---|---|

| 4-Bromobutane-1,2-diol | Br-C-C(OH)-C(OH) | Enzyme inhibition; synthesis intermediate |

| Butane-1,2-diol | C-C(OH)-C(OH) | Solvent; less reactive than brominated analogs |

| 4-Chlorobutane-1,2-diol | Cl-C-C(OH)-C(OH) | Similar reactivity but less potent than bromine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.